

# Application Notes and Protocols for Cell-Based Assays of Tetrahydropyridopyrazine Derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5,6,7,8-Tetrahydropyrido[3,4-  
B]pyrazine

**Cat. No.:** B1441856

[Get Quote](#)

## Introduction: Unveiling the Therapeutic Potential of Tetrahydropyridopyrazine Scaffolds

The tetrahydropyridopyrazine nucleus is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Derivatives of this and related structures, such as tetrahydropyridines, have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for therapeutic development.<sup>[1][2]</sup> Emerging research points towards their potential application as anticancer and anti-inflammatory agents.<sup>[2][3][4]</sup> Notably, specific derivatives have been identified as potent inhibitors of key cellular regulators, such as Membrane-Associated Tyrosine-Threonine Protein Kinase 1 (PKMYT1), a promising target in oncology.<sup>[5]</sup>

The effective preclinical evaluation of these compounds necessitates a robust panel of cell-based assays to elucidate their mechanism of action, determine potency and selectivity, and assess their overall cellular impact. Unlike biochemical assays that use purified proteins, cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability, metabolic stability, and engagement with intracellular signaling networks.<sup>[6]</sup>

This comprehensive guide provides detailed protocols and expert insights into a suite of foundational cell-based assays tailored for the characterization of tetrahydropyridopyrazine derivatives. The focus is on assays that probe key cellular processes implicated in cancer and inflammation, including cell viability, cell cycle progression, apoptosis, and kinase signaling.

# Section 1: Foundational Assays for Anticancer Activity

A primary application for tetrahydropyridopyrazine derivatives is in oncology, where they may exert their effects through cytotoxicity, cell cycle arrest, or induction of apoptosis.[\[4\]](#)[\[7\]](#) The following assays form a core workflow for initial screening and mechanistic investigation of novel anticancer compounds.

## Cell Viability and Cytotoxicity Assays

The initial step in characterizing any potential anticancer agent is to determine its effect on cell viability and proliferation. These assays measure the number of healthy, metabolically active cells in a population following treatment with the compound.

**Principle of Measurement:** There are several methods to assess cell viability, each with its own advantages.[\[8\]](#)

- **Tetrazolium Reduction Assays (MTT, MTS):** Metabolically active cells possess mitochondrial reductase enzymes that can convert tetrazolium salts (like MTT or MTS) into a colored formazan product, which can be quantified by absorbance.[\[9\]](#)[\[10\]](#)
- **ATP Quantification Assays (e.g., CellTiter-Glo®):** The amount of ATP in a cell population is directly proportional to the number of viable cells.[\[8\]](#) The CellTiter-Glo® assay utilizes a luciferase enzyme to generate a luminescent signal from cellular ATP.[\[9\]](#)[\[11\]](#) This method is known for its high sensitivity and simple "add-mix-measure" protocol.[\[11\]](#)[\[12\]](#)

**Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay**

This protocol is optimized for a 96-well plate format but can be adapted for other formats.

- **Cell Seeding:**
  - Harvest and count cells from a healthy culture.
  - Seed the cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100  $\mu$ L of complete culture medium.

- Incubate the plate for 24 hours at 37°C in a 5% CO<sub>2</sub> humidified incubator to allow for cell attachment and recovery.
- Compound Treatment:
  - Prepare a serial dilution of the tetrahydropyridopyrazine derivative in culture medium. It is advisable to perform a broad concentration range for initial screens (e.g., 0.01 µM to 100 µM).
  - Remove the medium from the cell plate and add 100 µL of the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
  - Incubate for the desired treatment period (e.g., 48 or 72 hours).
- Assay Procedure:
  - Equilibrate the CellTiter-Glo® reagent to room temperature.
  - Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
  - Add 100 µL of CellTiter-Glo® reagent to each well.
  - Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition:
  - Measure the luminescence using a plate-reading luminometer.

Data Presentation:

| Parameter               | Recommended Value                                 | Rationale                                                                                                           |
|-------------------------|---------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Cell Line               | A549, Hela, MCF-7, P-388                          | Representative cancer cell lines with documented use in compound screening. <a href="#">[4]</a> <a href="#">[7]</a> |
| Seeding Density         | 5,000 - 10,000 cells/well                         | Ensures cells are in the logarithmic growth phase during treatment.                                                 |
| Compound Concentrations | 0.01 $\mu$ M - 100 $\mu$ M (7-point log dilution) | A broad range to capture the full dose-response curve and determine the IC <sub>50</sub> .                          |
| Incubation Time         | 48 - 72 hours                                     | Allows for multiple cell doubling times to observe effects on proliferation.                                        |
| Vehicle Control         | 0.1% DMSO                                         | Standard solvent for many small molecules; concentration should be non-toxic.                                       |

## Cell Cycle Analysis

Compounds that inhibit cell proliferation may do so by causing cells to arrest at specific phases of the cell cycle. Flow cytometry is a powerful technique for analyzing the distribution of a cell population across G0/G1, S, and G2/M phases based on DNA content.[\[1\]](#)[\[13\]](#)

**Principle of Measurement:** Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[\[1\]](#) The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. Cells in the G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA), while cells in the S phase (DNA synthesis) will have an intermediate fluorescence intensity.[\[14\]](#)

### Experimental Workflow for Cell Cycle Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

## Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

- Cell Culture and Treatment:

- Seed cells (e.g.,  $0.5 \times 10^6$  cells/well) in 6-well plates and allow them to adhere overnight.
- Treat cells with the tetrahydropyridopyrazine derivative at relevant concentrations (e.g.,  $IC_{50}$  and  $2 \times IC_{50}$ ) for 24-48 hours. Include a vehicle control.

- Sample Preparation:

- Harvest cells by trypsinization, collect them in a 15 mL conical tube, and pellet by centrifugation (e.g.,  $300 \times g$  for 5 minutes).
- Wash the cell pellet once with ice-cold PBS.
- Resuspend the pellet in 200  $\mu L$  of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[\[2\]](#)
- Incubate at  $4^{\circ}C$  for at least 2 hours (or overnight).

- Staining:

- Pellet the fixed cells by centrifugation and wash twice with PBS.
- Resuspend the cell pellet in 500  $\mu L$  of staining buffer (PBS containing 100  $\mu g/mL$  RNase A and 50  $\mu g/mL$  Propidium Iodide).[\[13\]](#) RNase A is crucial to prevent staining of double-stranded RNA.[\[1\]](#)[\[13\]](#)
- Incubate in the dark at room temperature for 30 minutes.

- Flow Cytometry:

- Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[\[13\]](#)
- Collect at least 10,000 events per sample.

- Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

## Apoptosis Assays

A desired outcome for many anticancer drugs is the induction of programmed cell death, or apoptosis. Detecting the biochemical hallmarks of apoptosis is key to confirming this mechanism of action.

**Principle of Measurement:** Apoptosis is characterized by a cascade of events, including the activation of caspase enzymes and the externalization of phosphatidylserine (PS) on the cell membrane.[\[4\]](#)

- **Caspase Activity Assays** (e.g., Caspase-Glo® 3/7): Caspases are proteases that execute the apoptotic program. Caspase-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating light.[\[4\]](#)
- **Annexin V Staining:** In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS flips to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore for detection by flow cytometry or microscopy.[\[4\]](#) The RealTime-Glo™ Annexin V Apoptosis Assay provides a live-cell, real-time measurement of this event.

### Experimental Protocol: Caspase-Glo® 3/7 Assay

This protocol is designed for a 96-well plate format.

- **Cell Seeding and Treatment:**
  - Follow the same procedure as described for the Cell Viability Assay (Section 1.1).
  - Treatment times for apoptosis assays are typically shorter (e.g., 6, 12, 24 hours) to capture the transient nature of caspase activation.[\[4\]](#)
- **Assay Procedure:**
  - Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

- Remove the assay plate from the incubator and allow it to cool to room temperature.
- Add 100  $\mu$ L of Caspase-Glo® 3/7 reagent to each well.
- Mix the contents of the wells gently by placing the plate on an orbital shaker for 30 seconds.
- Incubate at room temperature for 1-3 hours.

- Data Acquisition:
  - Measure the luminescence using a plate-reading luminometer.
  - An increase in luminescence relative to the vehicle control indicates the induction of apoptosis.

Data Presentation:

| Parameter               | Recommended Value                      | Rationale                                                                           |
|-------------------------|----------------------------------------|-------------------------------------------------------------------------------------|
| Cell Line               | Jurkat (suspension), HCT116 (adherent) | Commonly used models for apoptosis studies.                                         |
| Compound Concentrations | 0.5x, 1x, and 2x IC <sub>50</sub>      | To assess dose-dependent induction of apoptosis around the cytotoxic concentration. |
| Incubation Time         | 6, 12, 24 hours                        | To capture the kinetics of apoptosis induction.                                     |
| Positive Control        | Staurosporine (1 $\mu$ M) or Etoposide | Potent inducers of apoptosis to validate assay performance.                         |

## Section 2: Characterizing Target Engagement and Pathway Modulation

For tetrahydropyridopyrazine derivatives that show promising anticancer or anti-inflammatory activity, the next step is to identify their molecular targets and elucidate the signaling pathways

they modulate.

## Cell-Based Kinase Assays

Given that some tetrahydropyridopyrazine derivatives are known to target kinases like PKMYT1, assessing a compound's effect on kinase activity within a cellular context is critical. [5] Cell-based kinase assays are superior to in vitro assays as they account for cellular factors that influence drug-target interactions.[3]

**Principle of Measurement:** There are two primary strategies for measuring kinase activity in cells:[3]

- **Phosphorylation Level Measurement:** This involves quantifying the phosphorylation of a specific downstream substrate of the kinase of interest. Inhibition of the kinase leads to a decrease in substrate phosphorylation, which can be detected using phospho-specific antibodies in techniques like Western Blotting or ELISA.[3]
- **Cell Survival/Proliferation Readout:** This method is applicable for oncogenic kinases that drive cell proliferation. In cell lines dependent on a specific kinase for survival (e.g., Ba/F3 cells), inhibition of that kinase leads to a loss of cell viability.[3]

Signaling Pathway Analysis via Western Blotting

[Click to download full resolution via product page](#)

Caption: A conceptual diagram illustrating how Western blotting can be used to analyze the effect of an inhibitor on a kinase signaling pathway.

## Experimental Protocol: Western Blotting for Kinase Substrate Phosphorylation

- Cell Culture and Treatment:

- Seed cells to achieve 70-80% confluence on the day of the experiment.
- Serum-starve cells for 12-24 hours if the pathway of interest has high basal activity.
- Pre-treat cells with various concentrations of the tetrahydropyridopyrazine derivative for 1-2 hours.
- If applicable, stimulate the pathway with an appropriate agonist (e.g., growth factor) for a short period (e.g., 10-30 minutes).

- Lysate Preparation:

- Wash cells with ice-cold PBS.
- Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.

- SDS-PAGE and Transfer:

- Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
- Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.

- Immunoblotting:

- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
- Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash three times with TBST.

- Detection:
  - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.
  - For normalization, the blot can be stripped and re-probed for the total (non-phosphorylated) form of the substrate protein or a housekeeping protein like GAPDH or  $\beta$ -actin.

## Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify direct target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.

**Principle of Measurement:** When cells are heated, proteins begin to denature and aggregate. The temperature at which 50% of the protein aggregates is its melting temperature (Tm). If a compound binds to a target protein, it will stabilize the protein's structure, resulting in a higher Tm. This "thermal shift" can be detected by quantifying the amount of soluble protein remaining at different temperatures.

### Experimental Protocol: Isothermal Dose-Response CETSA®

- Cell Treatment:

- Treat intact cells with a range of concentrations of the tetrahydropyridopyrazine derivative for a defined period (e.g., 1 hour). Include a vehicle control.
- Heat Challenge:
  - Transfer the cell suspensions to PCR tubes.
  - Heat the samples to a predetermined temperature (chosen from a full melt curve experiment) for 3 minutes in a thermal cycler. This temperature should be on the steep part of the melt curve for the target protein to maximize the observable shift.
  - Cool the samples immediately on ice.
- Lysis and Fractionation:
  - Lyse the cells by freeze-thaw cycles or other appropriate methods.
  - Separate the soluble fraction (containing non-aggregated protein) from the aggregated protein pellet by ultracentrifugation.
- Detection:
  - Analyze the amount of soluble target protein in the supernatant using Western blotting, ELISA, or mass spectrometry.
  - A dose-dependent increase in the amount of soluble protein at the challenge temperature indicates target engagement.

## Section 3: Probing Anti-Inflammatory Mechanisms

Some tetrahydropyridine derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF- $\alpha$ .<sup>[3]</sup> This suggests a potential role in treating inflammatory diseases.

## Cytokine Production Assays

Principle of Measurement: Immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), can be stimulated *in vitro* to produce cytokines. The amount of a

specific cytokine released into the cell culture supernatant can be quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

#### Experimental Protocol: TNF- $\alpha$ ELISA from LPS-Stimulated Macrophages

- Cell Culture:
  - Culture a macrophage-like cell line (e.g., RAW 264.7) or primary macrophages.
  - Seed cells in a 24-well plate and allow them to adhere.
- Compound Treatment and Stimulation:
  - Pre-treat the cells with various concentrations of the tetrahydropyridopyrazine derivative for 1-2 hours.
  - Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNF- $\alpha$  production.
  - Incubate for a defined period (e.g., 4-6 hours).
- Sample Collection:
  - Collect the cell culture supernatant from each well.
  - Centrifuge the supernatant to remove any cellular debris.
- ELISA Procedure:
  - Perform a sandwich ELISA for TNF- $\alpha$  according to the manufacturer's instructions. This typically involves:
    - Coating a 96-well plate with a capture antibody.
    - Adding the collected supernatants and standards.
    - Adding a detection antibody.
    - Adding an enzyme-linked secondary antibody.

- Adding a substrate to generate a colorimetric signal.
- Data Acquisition:
  - Read the absorbance on a microplate reader.
  - Calculate the concentration of TNF- $\alpha$  in each sample by comparing to the standard curve. A reduction in TNF- $\alpha$  concentration in compound-treated wells compared to the LPS-only control indicates anti-inflammatory activity.

## Conclusion

The protocols outlined in this guide provide a strategic framework for the cellular characterization of novel tetrahydropyridopyrazine derivatives. By systematically evaluating effects on cell viability, cell cycle, apoptosis, and specific signaling pathways, researchers can build a comprehensive profile of a compound's biological activity. This multi-assay approach is essential for identifying promising lead candidates, elucidating their mechanism of action, and guiding further optimization in the drug development pipeline. The integration of foundational screening assays with more sophisticated target engagement techniques like CETSA® ensures a thorough and robust preclinical evaluation.

## References

- Bio-Synthesis Inc.
- Wang, Y., et al. (2023). Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer. *Journal of Medicinal Chemistry*. [\[Link\]](#)
- Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [\[Link\]](#)
- Hu, W. X., et al. (2004). Synthesis and antitumor activity of s-tetrazine derivatives. *Bioorganic & Medicinal Chemistry Letters*. [\[Link\]](#)
- University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [\[Link\]](#)
- May, L. T., et al. (2007). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. *Current Pharmaceutical Design*. [\[Link\]](#)
- Bhullar, B. S., et al. (2022). Tyrosine Kinase Inhibitors.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [\[Link\]](#)
- Hassan, S., et al. (2020).
- Singh, B., et al. (2024). Synthesis, characterization, and anti-inflammatory activity of tetrahydropiperine, piperic acid, and tetrahydropiperic acid via down regulation of NF- $\kappa$ B pathway. *Journal of Biochemical and Molecular Toxicology*. [\[Link\]](#)

- Reaction Biology.
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. *JoVE (Journal of Visualized Experiments)*. [\[Link\]](#)
- ResearchGate. Synthesis, Anti-Inflammatory, Analgesic and Antipyretic Properties of Azomethine Derivatives of the Tetrahydropyran Series. [\[Link\]](#)
- Smith, N. J., et al. (2012). Allosteric Modulators of G Protein-Coupled Receptors: Future Therapeutics for Complex Physiological Disorders. *Annual Review of Pharmacology and Toxicology*. [\[Link\]](#)
- El-Sayed, M. A. A., et al. (2020). Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy. *Cancers*. [\[Link\]](#)
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. *Methods in Molecular Biology*. [\[Link\]](#)
- National Center for Biotechnology Inform
- Cleveland Clinic. Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. [\[Link\]](#)
- YouTube. CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. [\[Link\]](#)
- PLOS ONE. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [\[Link\]](#)
- Core Life Analytics. Accelerating Drug Discovery with High Content Screening. [\[Link\]](#)
- Berthold Technologies. Methods to study Protein-Protein Interactions. [\[Link\]](#)
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. *Annual Review of Pharmacology and Toxicology*. [\[Link\]](#)
- Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. *SLAS DISCOVERY: Advancing the Science of Drug Discovery*. [\[Link\]](#)
- ResearchGate. Is Your MTT Assay Really the Best Choice?. [\[Link\]](#)
- National Center for Biotechnology Information. Evaluating functional ligand-GPCR interactions in cell-based assays. [\[Link\]](#)
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [\[Link\]](#)
- Pelago Bioscience. CETSA. [\[Link\]](#)
- Bio-Techne.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antitumor activity of s-tetrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. List of Multikinase inhibitors - Drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Allosteric Modulators of G Protein-Coupled Receptors [mdpi.com]
- 13. Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell-Based Assays of Tetrahydropyridopyrazine Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1441856#cell-based-assays-for-tetrahydropyridopyrazine-derivatives>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)